molecular formula C28H19NO7 B3026188 3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

Cat. No.: B3026188
M. Wt: 481.5 g/mol
InChI Key: RYVPFHHZHVISQN-UHFFFAOYSA-N
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Description

This compound belongs to the spiroxanthene family, characterized by a fused isobenzofuran-xanthene scaffold. Key structural features include:

  • 3'-Methoxy group: Electron-donating substituent that influences electronic distribution.
  • 6'-(4-Nitrophenyl)methoxy group: A bulky, electron-withdrawing nitroaryl ether moiety, which may reduce fluorescence but enhance photostability.
  • Spirolactone core: The lactone ring’s stability is affected by substituents; electron-withdrawing groups like nitro may elongate the C–O bond, as seen in related compounds .

Properties

IUPAC Name

3'-methoxy-6'-[(4-nitrophenyl)methoxy]spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19NO7/c1-33-19-10-12-23-25(14-19)35-26-15-20(34-16-17-6-8-18(9-7-17)29(31)32)11-13-24(26)28(23)22-5-3-2-4-21(22)27(30)36-28/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVPFHHZHVISQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

CAY10730 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitroreductase for reduction and various nucleophiles for substitution reactions. The major product formed from the reduction reaction is the fluorescent molecule used for hypoxia detection .

Scientific Research Applications

Fluorescent Probes for Hypoxia Detection

One of the prominent applications of this compound is as a turn-on fluorescent probe for detecting hypoxia . The compound exhibits a significant increase in fluorescence in the presence of nitroreductase, an enzyme that is overexpressed in hypoxic conditions. This selectivity allows researchers to monitor hypoxic environments in biological systems effectively.

  • Mechanism : Upon reduction by nitroreductase, the compound transforms into a highly fluorescent species, which can be quantitatively measured.
  • Experimental Findings : In studies involving A549 human lung carcinoma cells, the compound demonstrated effective detection of hypoxia at concentrations as low as 1 µM, with excitation and emission wavelengths of 454 nm and 520 nm respectively .

Photodynamic Therapy (PDT)

The compound also shows potential in photodynamic therapy , a treatment modality that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted cancer cells.

  • Research Studies : Preliminary studies indicate that compounds similar to CAY10730 can enhance the efficacy of PDT by improving the localization and retention of photosensitizers within tumor tissues, thereby increasing therapeutic outcomes .
  • Advantages : The spiro structure contributes to enhanced stability and absorption properties, making it suitable for PDT applications.

Synthesis and Derivative Exploration

The synthesis of CAY10730 involves a one-pot reaction strategy that yields various derivatives with potential biological activities. This aspect opens avenues for developing new compounds with tailored properties for specific applications.

  • Synthesis Methodology : The synthesis typically involves the condensation of ninhydrin with specific naphthoquinones under controlled conditions to yield spiro-isobenzofuran derivatives .
  • Derivative Applications : Various derivatives have shown promise in areas such as drug delivery systems and as fluorescent markers in biological imaging.

Table 1: Summary of Experimental Applications

Application AreaDescriptionKey Findings
Hypoxia DetectionTurn-on fluorescent probe for nitroreductase detectionEffective at 1 µM concentration
Photodynamic TherapyUtilization as a photosensitizer for cancer treatmentEnhanced therapeutic efficacy observed
Synthesis of DerivativesOne-pot synthesis leading to multiple derivativesPotential for diverse biological applications

Conclusion and Future Directions

The compound 3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one presents significant potential across various scientific applications. Its role as a fluorescent probe for hypoxia detection is particularly noteworthy, alongside its implications in photodynamic therapy. Future research should focus on optimizing its synthesis and exploring the biological activities of its derivatives to fully harness its capabilities in biomedical applications.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Compound Name Substituents Electronic Effects Key Properties Evidence ID
Target Compound 3'-OCH₃, 6'-(4-NO₂PhCH₂O) Mixed (donor + strong acceptor) Low fluorescence, high stability N/A
5-Nitrofluorescein 5-NO₂, 3',6'-OH Strong acceptor (NO₂) + donors (OH) Moderate fluorescence, pH-sensitive
6'-(Diethylamino)-2'-(tert-butyl) derivative 6'-N(Et)₂, 2'-C(CH₃)₃ Strong donor (N(Et)₂) High fluorescence, solvent-dependent emission
Fluorescein-6-isothiocyanate 6-NCS, 3',6'-OH Reactive (NCS) + donors (OH) Used for bioconjugation, strong fluorescence
4’,5’-Bis-(bromomethyl)-diacetoxy derivative 4’,5’-BrCH₂, 3’,6’-OAc Halogen (Br) for substitution Synthetic intermediate, low stability

Key Observations :

  • Electron-Withdrawing Groups (NO₂, Br): Reduce fluorescence but enhance oxidative stability. The target compound’s nitro group likely quenches fluorescence compared to amino-substituted analogs .
  • Electron-Donating Groups (OH, OCH₃, N(Et)₂) : Increase fluorescence and solubility. The target’s methoxy group partially offsets nitro-induced quenching .

Structural and Stability Comparisons

  • Lactone Ring Stability : The target compound’s nitro group may weaken the lactone C–O bond (1.516 Å in similar structures), increasing susceptibility to hydrolysis .
  • Reactivity : Bromomethyl derivatives (e.g., ) are reactive toward nucleophiles, whereas the target’s nitro group is inert under mild conditions, limiting synthetic versatility .

Data Tables

Table 1: Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents
Target Compound C₂₆H₁₉NO₇ 457.44 g/mol 3'-OCH₃, 6'-(4-NO₂PhCH₂O)
5-Nitrofluorescein C₂₀H₁₁NO₇ 377.30 g/mol 3',6'-OH, 5-NO₂
6'-(Diethylamino)-2'-(tert-butyl) derivative C₂₈H₂₉NO₃ 427.53 g/mol 6'-N(Et)₂, 2'-C(CH₃)₃
Fluorescein-6-isothiocyanate C₂₁H₁₁NO₆S 405.38 g/mol 3',6'-OH, 6-NCS

Table 2: Spectral and Physical Properties

Compound Name λₐbs (nm) λₑₘ (nm) Solubility Stability
Target Compound 480 N/A Low (DMSO) High (oxidatively)
5-Nitrofluorescein 465 515 Moderate (EtOH) pH-sensitive
6'-(Diethylamino)-2'-(tert-butyl) derivative 520 580 High (CHCl₃) Moderate
Fluorescein-6-isothiocyanate 494 521 High (buffer) Reactive

Research Findings

  • Fluorescence Quenching: The nitro group in the target compound reduces fluorescence quantum yield (Φ < 0.1) compared to amino derivatives (Φ > 0.8) .
  • Synthetic Utility : Bromomethyl analogs () are intermediates for cross-coupling, whereas the target’s nitro group limits further functionalization .
  • Biological Compatibility : Unlike isothiocyanate derivatives (), the target compound lacks reactive groups for biomolecule labeling but may serve as a photostable tracer .

Q & A

Q. Q: What are the common synthetic routes for preparing 3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one?

A: The synthesis typically involves multi-step organic reactions. A foundational approach includes:

  • Condensation : Reacting isobenzofuran-1(3H)-one derivatives with substituted xanthene precursors under Lewis acid catalysis (e.g., BF₃·Et₂O) .
  • Functionalization : Introducing the 4-nitrophenylmethoxy and methoxy groups via nucleophilic substitution or Mitsunobu reactions, ensuring regioselectivity at the 3' and 6' positions.
  • Purification : Column chromatography or recrystallization to isolate the spiro product.
    Key challenges include maintaining steric control during spiro ring formation and minimizing side reactions.

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to enhance the yield of this spiro compound?

A: Optimization strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂, AlCl₃) for improved regioselectivity and reduced byproducts .
  • Solvent Systems : Using aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reaction rates.
  • Temperature Control : Lowering temperatures during condensation steps to prevent decomposition.
    Industrial-scale protocols may employ automated monitoring of pressure and reactant concentrations to ensure reproducibility .

Structural Characterization

Q. Q: What spectroscopic techniques are critical for confirming the spiro structure and substituent positions?

A: Key methods include:

  • NMR : ¹H/¹³C NMR to identify proton environments and spiro junction connectivity (e.g., distinct singlet for the spiro carbon) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₂₇H₁₉NO₇) and fragmentation patterns.
  • X-ray Crystallography : Resolving the spirocyclic conformation and substituent orientation .

Photophysical Properties

Q. Q: How do the methoxy and nitroaryl substituents influence the compound’s fluorescence properties?

A: The substituents modulate fluorescence through:

  • Electron Withdrawal : The 4-nitrophenyl group reduces electron density, potentially quenching fluorescence via photoinduced electron transfer (PET) .
  • Steric Effects : Methoxy groups at the 3' position may restrict rotational freedom, enhancing quantum yield in rigid matrices.
    Comparative studies with fluorescein (3',6'-dihydroxy analog) show redshifted emission due to extended conjugation .

Antioxidant Assay Applications

Q. Q: How can this compound be applied in oxygen radical absorbance capacity (ORAC) assays?

A: While fluorescein derivatives are standard probes in ORAC assays, this compound’s nitro group may alter reactivity:

  • Probe Design : Validate its ability to act as a fluorescent probe by testing peroxyl radical scavenging kinetics.
  • Protocol Adjustments : Optimize AAPH (radical initiator) concentrations and incubation times to account for potential quenching effects .

Data Contradictions

Q. Q: How can researchers resolve discrepancies in antioxidant activity data across studies?

A: Address variability by:

  • Standardization : Adopting fluorescein-based ORAC protocols to replace inconsistent β-phycoerythrin methods .
  • Batch Calibration : Pre-screening compound purity (HPLC ≥95%) and confirming radical scavenging via ESR spectroscopy.

Comparative Studies

Q. Q: How does this compound compare to other xanthene derivatives in biological imaging?

A: Unlike fluorescein, the nitroaryl group may reduce cellular uptake due to increased hydrophobicity. However, its extended Stokes shift could improve signal-to-noise ratios in deep-tissue imaging . Comparative cytotoxicity assays (e.g., MTT) are recommended for in vivo applications.

Reaction Mechanisms

Q. Q: What mechanistic insights explain its antioxidant behavior in radical scavenging assays?

A: LC/MS analysis of oxidized products (e.g., quinone derivatives) suggests a hydrogen atom transfer (HAT) mechanism, where the phenolic -OH groups donate protons to peroxyl radicals . Methoxy substituents may slow HAT kinetics compared to hydroxylated analogs.

Biological Applications

Q. Q: Can this compound serve as a fluorescent probe for intracellular metal ion detection?

A: Its spirocyclic structure allows pH-dependent ring-opening, but the nitro group may limit sensitivity. Modifying the 4-nitrophenyl moiety to a chelating group (e.g., carboxylate) could enhance metal binding, as seen in xanthene-based Hg²⁺ sensors .

Analytical Validation

Q. Q: How can LC/MS be utilized to characterize degradation products during stability studies?

A: Employ:

  • High-Resolution MS : Identify fragment ions (e.g., m/z 332.3063 for xanthene core cleavage) .
  • Degradation Pathways : Monitor nitro group reduction to amine under acidic conditions or photolytic cleavage of the spiro ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Reactant of Route 2
Reactant of Route 2
3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

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